SKF 91488 dihydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

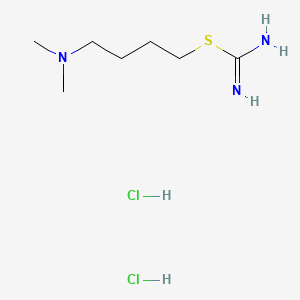

4-(dimethylamino)butyl carbamimidothioate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3S.2ClH/c1-10(2)5-3-4-6-11-7(8)9;;/h3-6H2,1-2H3,(H3,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLHSMBWWIIWAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCSC(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of SKF 91488 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SKF 91488 dihydrochloride is a potent and specific inhibitor of the enzyme Histamine N-methyltransferase (HNMT). Its primary mechanism of action is the blockade of histamine metabolism in the cytosol, leading to an accumulation of intracellular histamine. This elevation of histamine levels subsequently enhances histaminergic signaling through its various receptors, predominantly the H1 and H2 receptors. Contrary to some initial descriptions, this compound does not exhibit direct agonist activity at histamine receptors. This guide provides a detailed overview of its mechanism of action, the enzymatic pathway it inhibits, and the downstream physiological consequences.

Core Mechanism of Action: Inhibition of Histamine N-methyltransferase (HNMT)

The principal molecular target of SKF 91488 is Histamine N-methyltransferase (HNMT), a key enzyme in the metabolic inactivation of histamine. HNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole ring of histamine, forming Nτ-methylhistamine. This methylated product is largely inactive and is subsequently metabolized by monoamine oxidase B (MAO-B) and aldehyde dehydrogenase (ALDH) before being excreted.

SKF 91488 acts as a strong inhibitor of HNMT, thereby preventing the degradation of histamine. This leads to an increase in the intracellular concentration of histamine, prolonging its physiological effects.

Quantitative Data on HNMT Inhibition

| Parameter | Value | Source Organism/Tissue | Reference |

| Inhibition of HNMT | Potent/Strong | Not Specified | Beaven and Shaff, 1979 |

| IC50 | Data not available | Not Specified | Beaven and Shaff, 1979 |

| Ki | Data not available | Not Specified | Beaven and Shaff, 1979 |

| In vivo effect | Increased histamine levels in hypothalamus and medulla oblongata in rats.[1] | Rat | Sz-Ch-Holzer, 2000 |

Downstream Signaling Pathways

By increasing the availability of histamine, SKF 91488 indirectly modulates the activity of histamine receptors. The physiological consequences are therefore dependent on the location and type of histamine receptors being stimulated. The most well-characterized of these are the H1 and H2 receptors.

Histamine H1 Receptor Signaling

The H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.[2] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade mediates a variety of cellular responses, including smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory cytokines.[3][4]

Histamine H2 Receptor Signaling

The H2 receptor is also a GPCR, but it is coupled to Gs.[5][6] Activation of the H2 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit cellular responses.[5][6] A primary example of H2 receptor-mediated action is the stimulation of gastric acid secretion by parietal cells in the stomach.[6][7]

Experimental Protocols

Detailed experimental protocols from the original studies on SKF 91488 are not fully available. However, a general methodology for assessing HNMT inhibition, based on the principles of the radioenzymatic assay, is described below. This type of assay was instrumental in characterizing the activity of HNMT inhibitors.

General Protocol for Radioenzymatic Assay of HNMT Inhibition

This protocol outlines the general steps to determine the inhibitory potential of a compound like SKF 91488 on HNMT activity.

Objective: To measure the in vitro inhibition of HNMT by SKF 91488.

Materials:

-

Purified or partially purified HNMT enzyme preparation (e.g., from rat kidney).[8]

-

Histamine dihydrochloride (substrate).

-

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) (radiolabeled co-substrate).

-

This compound (test inhibitor).

-

Phosphate buffer (pH 7.4).

-

Stopping solution (e.g., a borate buffer).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Reaction Mixture Preparation: In microcentrifuge tubes, prepare reaction mixtures containing phosphate buffer, a known concentration of histamine, and varying concentrations of SKF 91488. Include control tubes with no inhibitor.

-

Pre-incubation: Pre-incubate the reaction mixtures at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

-

Enzyme Addition: Add the HNMT enzyme preparation to each tube to initiate the reaction.

-

Initiation of Methylation: Add [³H]-SAM to each tube to start the methylation of histamine.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 20-30 minutes).

-

Termination of Reaction: Stop the reaction by adding the stopping solution.

-

Extraction of Radiolabeled Product: Extract the radiolabeled product, [³H]-Nτ-methylhistamine, using an organic solvent (e.g., a chloroform/isoamyl alcohol mixture).

-

Quantification: Transfer the organic phase containing the radiolabeled product to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of SKF 91488 compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound serves as a valuable research tool for studying the physiological roles of histamine. Its well-defined mechanism of action as a potent inhibitor of HNMT allows for the controlled elevation of endogenous histamine levels, facilitating the investigation of histaminergic pathways in various biological systems. While the precise quantitative metrics of its inhibitory activity from early studies are not readily accessible, its qualitative effects are well-documented. Further research could focus on re-evaluating its kinetic parameters using modern assay techniques to provide a more complete quantitative profile.

References

- 1. Influence of SKF 91488, histamine N-methyltransferase inhibitor, on the central cardiovascular regulation during controlled, stepwise hemorrhagic hypotension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Histamine H2 receptor - Wikipedia [en.wikipedia.org]

- 7. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new radioenzymatic assay for histamine using purified histamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Function of SKF 91488 Dihydrochloride: A Technical Guide

An In-depth Examination of a Potent Histamine N-Methyltransferase Inhibitor for Researchers, Scientists, and Drug Development Professionals.

Abstract

SKF 91488 dihydrochloride is a potent and selective noncompetitive inhibitor of histamine N-methyltransferase (HNMT), the primary enzyme responsible for the metabolic inactivation of histamine in the central nervous system and various peripheral tissues. By blocking HNMT, SKF 91488 effectively increases the concentration of endogenous histamine, leading to a range of physiological effects. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental applications of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of its associated pathways and workflows.

Core Function and Mechanism of Action

This compound's principal function is the potent inhibition of histamine N-methyltransferase (HNMT).[1] HNMT is a key enzyme in histamine metabolism, catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole ring of histamine, forming N-methylhistamine.[2] This process inactivates histamine, terminating its action.

SKF 91488 acts as a noncompetitive inhibitor of HNMT, with a reported Ki value of 0.9 μM .[1] This means that it does not compete with histamine for the active site of the enzyme but rather binds to an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency. Consequently, the administration of SKF 91488 leads to an accumulation of histamine in tissues where HNMT is the predominant metabolic pathway.

It is important to note that while some commercial suppliers have anecdotally described SKF 91488 as a histamine H1 and H2 receptor agonist, more definitive pharmacological studies have shown that it exhibits no direct histamine agonist activity . Its physiological effects are a direct consequence of elevated endogenous histamine levels acting on various histamine receptors.

Quantitative Data

The following tables summarize the key quantitative data associated with the inhibitory activity and physiological effects of this compound.

Table 1: In Vitro Inhibitory Activity

| Parameter | Value | Enzyme | Source |

| Ki | 0.9 μM | Histamine N-Methyltransferase (HNMT) | MedChemExpress[1] |

Table 2: In Vivo Effects on Histamine Concentration in Rats (Intracerebroventricular Administration)

| Brain Region | Dose of SKF 91488 | Resulting Histamine Concentration (nmol/g) | Control Histamine Concentration (nmol/g) | Reference |

| Hypothalamus | 10 µg | 5.18 ± 0.45 | 4.23 ± 0.41 | Pol J Pharmacol. 2002 May-Jun;54(3):237-44 |

| Medulla Oblongata | 10 µg | 0.41 ± 0.05 | 0.30 ± 0.06 | Pol J Pharmacol. 2002 May-Jun;54(3):237-44 |

| Cerebral Cortex | 100 µg | 1.09 ± 0.11 | 0.61 ± 0.22 | acta medica martiniana |

| Hypothalamus | 100 µg | 5.67 ± 0.64 | 4.11 ± 0.49 | acta medica martiniana |

| Medulla Oblongata | 100 µg | 0.53 ± 0.19 | 0.32 ± 0.08 | acta medica martiniana |

Table 3: In Vivo Cardiovascular Effects in Wistar Rats (Intracerebroventricular Administration)

| Parameter | Dose of SKF 91488 | Observation | Reference |

| Mean Arterial Pressure (MAP) | 20-100 µg | Dose-dependent increase | MedChemExpress[1] |

| Heart Rate (HR) | 20-100 µg | Dose-dependent increase | MedChemExpress[1] |

| Blood Volume for Hypotension | 10 µg | Significantly increased blood volume required to reduce MAP to 40 mmHg and 20 mmHg | MedChemExpress[1] |

Table 4: Other Reported In Vivo Effects

| Experimental Model | Species | Dose and Administration | Effect | Reference |

| Mycoplasma-infected pneumonia | Hamster | 100 µM (in tracheal segments) | Eliminates infection-induced airway hyperresponsiveness to histamine | MedChemExpress[1] |

| Ovalbumin-induced bronchoconstriction | Guinea Pig | 10 mM (aerosolized inhalation) | Potentiates bronchoconstriction | MedChemExpress[1] |

| Antinociception (Pain Threshold) | Rodents | 30, 50, and 100 µg (i.c.v.) | Dose-dependent increase in pain threshold | Naunyn Schmiedebergs Arch.Pharmacol. 1997;355:354 |

Experimental Protocols

This section provides an overview of the methodologies for key experiments involving this compound, based on available information.

Histamine N-Methyltransferase (HNMT) Inhibition Assay (Generalized Protocol)

This protocol is a generalized representation of a radiometric assay for HNMT activity, as specific detailed protocols for SKF 91488 were not fully available.

-

Enzyme Preparation: A partially purified HNMT enzyme preparation is obtained from tissue homogenates (e.g., rat kidney) through centrifugation and chromatographic steps.

-

Reaction Mixture: The reaction is typically carried out in a phosphate buffer (pH ~7.9) containing the HNMT enzyme preparation, S-adenosyl-L-[methyl-³H]methionine (as the methyl donor), and varying concentrations of the inhibitor (SKF 91488).

-

Initiation and Incubation: The reaction is initiated by the addition of histamine. The mixture is incubated at 37°C for a defined period (e.g., 20 minutes).

-

Termination: The reaction is stopped by the addition of a strong base (e.g., NaOH).

-

Extraction of Product: The radiolabeled product, [³H]N-methylhistamine, is extracted into an organic solvent (e.g., a chloroform/toluene mixture).

-

Quantification: The radioactivity in the organic phase is measured using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at different inhibitor concentrations is calculated, and kinetic parameters like IC50 and Ki are determined.

In Vivo Cardiovascular Effects in Rats (Intracerebroventricular Administration)

-

Animal Preparation: Male Wistar rats are anesthetized, and catheters are inserted into the femoral artery (for blood pressure and heart rate monitoring) and a lateral cerebral ventricle (for drug administration).

-

Drug Administration: this compound, dissolved in saline, is administered intracerebroventricularly (i.c.v.) at various doses.

-

Hemodynamic Monitoring: Mean arterial pressure (MAP) and heart rate (HR) are continuously recorded before and after drug administration.

-

Hemorrhagic Hypotension Model (if applicable): To study the effects during hypotension, a controlled hemorrhage is induced by withdrawing a specific volume of blood to reach a target MAP. SKF 91488 is then administered, and its effect on the volume of blood required to further reduce MAP is measured.

-

Tissue Analysis (for histamine concentration): Following the experiment, animals are euthanized, and specific brain regions (e.g., hypothalamus, medulla oblongata) are dissected, homogenized, and analyzed for histamine content using methods like high-performance liquid chromatography (HPLC) with fluorometric detection.

Assessment of Airway Responsiveness in Guinea Pigs

-

Animal Sensitization (for antigen-induced models): Guinea pigs are sensitized to an antigen, such as ovalbumin (OA), through intraperitoneal injections.

-

Aerosol Administration: SKF 91488 is administered as an aerosolized solution for a specific duration or number of breaths.

-

Bronchoconstriction Challenge: Following administration of SKF 91488 or a vehicle control, the animals are challenged with an aerosol of a bronchoconstrictor agent (e.g., histamine or the sensitizing antigen like OA).

-

Measurement of Airway Resistance: Airway responsiveness is assessed by measuring changes in pulmonary airflow resistance or by recording the time to the onset of bronchoconstriction.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key pathways and workflows related to the function of this compound.

Caption: Histamine synthesis, metabolism, and mechanism of action of SKF 91488.

Caption: Generalized workflow for in vivo cardiovascular studies with SKF 91488.

Research Applications and Implications

This compound serves as a valuable research tool for investigating the physiological and pathophysiological roles of endogenous histamine. Its applications span several areas:

-

Neuroscience: By increasing histamine levels in the brain, SKF 91488 can be used to study the role of histaminergic neurotransmission in processes such as wakefulness, appetite, and nociception.

-

Cardiovascular Research: The compound is utilized to explore the central and peripheral effects of histamine on blood pressure, heart rate, and vascular tone.

-

Respiratory Pharmacology: It is employed in models of asthma and airway hyperresponsiveness to elucidate the contribution of endogenous histamine to bronchoconstriction.

-

Inflammation and Immunology: SKF 91488 can help in understanding the role of histamine in inflammatory responses and allergic reactions.

Conclusion

This compound is a well-characterized and potent noncompetitive inhibitor of histamine N-methyltransferase. Its ability to selectively elevate endogenous histamine levels makes it an indispensable tool for researchers across various disciplines. A thorough understanding of its mechanism of action, coupled with the quantitative data and experimental protocols outlined in this guide, will facilitate its effective use in advancing our knowledge of the histaminergic system.

References

SKF 91488 Dihydrochloride: A Technical Guide to its Function as a Histamine N-Methyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of SKF 91488 dihydrochloride, a potent and specific inhibitor of histamine N-methyltransferase (HNMT). HNMT is a key enzyme responsible for the metabolic inactivation of histamine, particularly within the central nervous system. By inhibiting this enzyme, SKF 91488 serves as a valuable pharmacological tool for investigating the physiological and pathological roles of histamine. This document details the mechanism of action of SKF 91488, provides quantitative data on its inhibitory activity, outlines experimental protocols for its use in vitro and in vivo, and visualizes key pathways and workflows. This guide is intended to support researchers and drug development professionals in the effective application of SKF 91488 for studies in neuroscience, immunology, and pharmacology.

Introduction to Histamine Metabolism and Histamine N-Methyltransferase (HNMT)

Histamine, a biogenic amine, is a crucial signaling molecule involved in a wide array of physiological processes, including allergic and inflammatory responses, gastric acid secretion, and neurotransmission. The biological actions of histamine are terminated through two primary metabolic pathways: oxidative deamination by diamine oxidase (DAO) and methylation by histamine N-methyltransferase (HNMT). While DAO is primarily responsible for clearing extracellular histamine, HNMT is the key enzyme for the intracellular metabolism of histamine, and it is the sole enzyme for histamine inactivation in the central nervous system. This makes HNMT a critical regulator of histamine levels in the brain, influencing processes such as wakefulness, cognition, and nociception.

This compound: A Potent HNMT Inhibitor

This compound, also known as homodimaprit, is a structural analog of the H2 receptor agonist dimaprit. However, SKF 91488 exhibits no histamine agonist activity and acts as a potent and specific inhibitor of HNMT.[1][2] Its ability to block histamine metabolism leads to an accumulation of endogenous histamine, making it an invaluable tool for studying the consequences of elevated histamine levels in various biological systems.

Mechanism of Action

SKF 91488 is a noncompetitive inhibitor of HNMT.[3] This means it binds to a site on the enzyme distinct from the histamine binding site, altering the enzyme's conformation and reducing its catalytic efficiency.

Quantitative Data

The inhibitory potency of SKF 91488 against HNMT has been characterized in various studies. The following tables summarize the available quantitative data.

Table 1: In Vitro Inhibitory Activity of SKF 91488 against HNMT

| Parameter | Value | Species/Tissue Source | Reference |

| Ki | 0.9 µM | Not specified | [3] |

Table 2: In Vivo Effects of SKF 91488 Administration in Rodents

| Species | Route of Administration | Dose Range | Observed Effect | Reference |

| Rat | Intracerebroventricular (i.c.v.) | 20-100 µg | Dose-dependent increase in mean arterial pressure and heart rate. | [3] |

| Rat | Intracerebroventricular (i.c.v.) | 10 µg | Increased histamine concentrations in the hypothalamus and medulla oblongata. | [3] |

| Rodents | Intracerebroventricular (i.c.v.) | 30, 50, 100 µg | Dose-dependent increase in pain threshold (antinociception). | [4] |

Note: Pharmacokinetic data for SKF 91488, such as half-life, bioavailability, and clearance, are not well-documented in the public literature.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving SKF 91488.

In Vitro HNMT Inhibition Assay (Radiometric Method)

This protocol is a common method for determining the inhibitory activity of compounds against HNMT.

Materials:

-

Recombinant or purified HNMT

-

This compound

-

Histamine dihydrochloride

-

S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, HNMT enzyme, and the desired concentration of SKF 91488 (or vehicle control).

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding histamine and [3H]-SAM. Final concentrations should be optimized, but representative concentrations are 10 µM histamine and 0.5 µCi of [3H]-SAM.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes) during which the reaction is linear.

-

Terminate the reaction by adding a strong base (e.g., 1 M NaOH).

-

Extract the radiolabeled product, N-methylhistamine, into an organic solvent (e.g., a mixture of toluene and isoamyl alcohol).

-

Add a portion of the organic phase to a scintillation vial containing scintillation cocktail.

-

Quantify the amount of radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition by comparing the radioactivity in the inhibitor-treated samples to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against a range of SKF 91488 concentrations.

In Vivo Study of Antinociception in Rodents

This protocol describes a general procedure to assess the antinociceptive effects of SKF 91488.

Animals:

-

Male Wistar rats or Swiss Webster mice.

-

Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Procedure:

-

Administer this compound via intracerebroventricular (i.c.v.) injection. Doses of 30, 50, and 100 µg per animal have been shown to be effective.[4] The vehicle should be sterile saline.

-

At a predetermined time after injection (e.g., 15-30 minutes), assess the animal's pain threshold using a standard nociceptive test, such as the hot plate test, tail-flick test, or writhing test.

-

For the hot plate test, place the animal on a heated surface (e.g., 55°C) and record the latency to a nociceptive response (e.g., licking a paw or jumping).

-

Compare the response latencies of the SKF 91488-treated group to a vehicle-treated control group.

-

An increase in the response latency in the treated group indicates an antinociceptive effect.

Visualizations

Histamine Metabolism Signaling Pathway

Caption: Histamine metabolism pathway highlighting the role of HNMT and its inhibition by SKF 91488.

Experimental Workflow for HNMT Inhibition Assay

References

- 1. wikiwand.com [wikiwand.com]

- 2. This compound | CAS 68941-21-9 | SKF91488 | Tocris Bioscience [tocris.com]

- 3. Kinetic analysis of the histamine N-methyltransferase reaction as used in the histamine radioenzymatic assay: optimization of assay specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]

SKF 91488 Dihydrochloride: An In-depth Technical Guide on its Interaction with the Histaminergic System

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the pharmacological activity of SKF 91488 dihydrochloride within the histaminergic system. Contrary to some commercial listings, robust scientific evidence establishes that This compound is not a direct histamine receptor agonist . Instead, its primary and potent activity is the inhibition of histamine N-methyltransferase (HNMT) , the key enzyme responsible for the intracellular metabolism of histamine. This inhibition leads to an increase in endogenous histamine levels, which can indirectly activate histamine receptors. This guide provides a comprehensive overview of the quantitative data, detailed experimental methodologies for assessing its activity, and the relevant signaling pathways of its indirect targets.

Pharmacological Profile of this compound

Primary Target: Histamine N-Methyltransferase (HNMT)

This compound is a potent, non-competitive inhibitor of HNMT.[1] By blocking this enzyme, SKF 91488 prevents the conversion of histamine to its inactive metabolite, N-methylhistamine, thereby increasing intracellular histamine concentrations.[2]

Data Presentation: HNMT Inhibition

| Compound | Target | Inhibition Constant (Ki) | Classification |

| This compound | Histamine N-methyltransferase (HNMT) | 0.9 µM | Potent, Non-competitive Inhibitor[1] |

Activity at Histamine Receptors

Multiple reputable sources explicitly state that this compound "exhibits no histamine agonist activity".[3][4] The physiological effects observed upon its administration, such as increased blood pressure and enhanced bronchoconstriction, are attributable to the elevated levels of endogenous histamine acting on its receptors, primarily H1.[1][5]

Data Presentation: Histamine Receptor Activity

| Receptor | Binding Affinity (Ki) | Functional Activity (EC50) | Conclusion |

| H1 Receptor | No significant binding reported | No direct agonist activity reported | Not a direct agonist |

| H2 Receptor | No significant binding reported | No direct agonist activity reported | Not a direct agonist |

| H3 Receptor | No significant binding reported | No direct agonist activity reported | Not a direct agonist |

| H4 Receptor | No significant binding reported | No direct agonist activity reported | Not a direct agonist |

Experimental Protocols

Histamine N-Methyltransferase (HNMT) Inhibition Assay (Radiometric Method)

This protocol describes a common method for determining the inhibitory activity of a compound against HNMT.

Methodology:

-

Enzyme and Substrate Preparation:

-

Recombinant human HNMT is diluted in a suitable buffer (e.g., phosphate buffer, pH 7.8).

-

A reaction mixture is prepared containing histamine, S-(5'-adenosyl)-L-methionine (SAM, the methyl donor), and a small amount of radiolabeled S-adenosyl-L-[methyl-3H]methionine ([³H]-SAM).[6]

-

-

Incubation:

-

The test compound (SKF 91488) at various concentrations is pre-incubated with the HNMT enzyme preparation for a defined period (e.g., 15 minutes at 37°C).[6]

-

The enzymatic reaction is initiated by adding the histamine and SAM/[³H]-SAM mixture.[6]

-

The reaction is allowed to proceed for a specific time (e.g., 30 minutes at 37°C).[6]

-

-

Termination and Separation:

-

Quantification:

-

An aliquot of the separated product is mixed with a scintillation cocktail.

-

The amount of radioactivity, corresponding to the amount of [³H]N-methylhistamine formed, is measured using a scintillation counter.[6]

-

-

Data Analysis:

-

The percentage of inhibition at each concentration of the test compound is calculated relative to a control reaction without the inhibitor.

-

The IC50 value is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation, taking into account the concentration of the substrate (histamine) and its Km value for the enzyme.

-

Histamine H1 Receptor Binding Assay (Radioligand Displacement)

This protocol is a standard method to determine if a compound binds to the H1 receptor and to quantify its binding affinity (Ki).

Methodology:

-

Membrane Preparation:

-

Assay Setup:

-

The assay is performed in a 96-well plate format.

-

Each well contains:

-

Membrane preparation.

-

A fixed concentration of a radiolabeled H1 receptor antagonist, typically [³H]mepyramine.[7]

-

The test compound (SKF 91488) at increasing concentrations.

-

-

Control wells are included for total binding (no test compound) and non-specific binding (a high concentration of a known H1 antagonist, like mianserin).[8]

-

-

Incubation:

-

The plate is incubated for a sufficient time to reach equilibrium (e.g., 4 hours at 25°C) with gentle agitation.[8]

-

-

Filtration and Washing:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound.[9]

-

The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any remaining unbound radioligand.[7][9]

-

-

Quantification:

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is measured using a scintillation counter.[9]

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

-

The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined using non-linear regression.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

-

Histamine Receptor Signaling Pathways

Histamine's diverse physiological effects are mediated by four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.

Histamine H1 Receptor (H1R) Signaling

The H1R primarily couples to Gαq/11 proteins.[1] Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC).[10]

Histamine H2 Receptor (H2R) Signaling

The H2R is canonically coupled to Gαs proteins.[11] Activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit cellular responses, such as gastric acid secretion.[10][11]

Histamine H3 Receptor (H3R) Signaling

The H3R couples to Gαi/o proteins and acts primarily as a presynaptic autoreceptor and heteroreceptor in the central nervous system.[12][13] Its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. The Gβγ subunits released upon activation can also modulate ion channels, such as inhibiting N-type calcium channels, which reduces neurotransmitter release.[12]

Histamine H4 Receptor (H4R) Signaling

Similar to the H3R, the H4R couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase.[14] It is primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T cells.[15] Activation of H4R mediates chemotaxis and intracellular Ca²⁺ mobilization, playing a crucial role in immune responses and inflammation.[14][15]

Functional Assays for Histamine Receptors

H1R Functional Assay: Intracellular Calcium Mobilization

This assay measures the functional consequence of H1R activation by quantifying the increase in intracellular calcium.

Methodology:

-

Cell Preparation:

-

Cells expressing the H1 receptor (e.g., HEK293-H1R or native cells like human bronchial smooth muscle cells) are seeded in a multi-well plate.[16]

-

-

Dye Loading:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specific duration (e.g., 30-60 minutes at 37°C). The dye enters the cells and is cleaved to its active, calcium-binding form.

-

-

Assay Procedure:

-

The cells are washed to remove excess dye.

-

A baseline fluorescence reading is taken using a fluorescent plate reader or microscope.

-

The test compound (a known agonist like histamine for a positive control, or SKF 91488 to confirm lack of activity) is added to the wells.[16]

-

-

Data Acquisition:

-

Fluorescence is monitored over time. An increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.[17]

-

-

Data Analysis:

-

The change in fluorescence (peak minus baseline) is calculated.

-

For agonists, a dose-response curve is generated, and the EC50 value (the concentration that produces 50% of the maximal response) is determined.

-

H2R/H3R/H4R Functional Assay: cAMP Accumulation

This assay measures changes in intracellular cAMP levels, the downstream messenger for Gs- and Gi/o-coupled receptors.

Methodology:

-

Cell Preparation:

-

Cells expressing the receptor of interest (e.g., CHO-H2R) are cultured in multi-well plates.

-

-

Assay Setup:

-

Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

-

Compound Addition:

-

The test compound is added. For Gi-coupled receptors (H3R, H4R), cells are co-stimulated with an adenylyl cyclase activator like forskolin. An inverse agonist will increase the forskolin-stimulated cAMP level.[18] For Gs-coupled receptors (H2R), the compound is added directly to measure cAMP production.[19]

-

-

Incubation:

-

The plate is incubated for a set time (e.g., 10-30 minutes at 37°C).[19]

-

-

Cell Lysis and Detection:

-

Cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, commonly based on competitive immunoassay principles (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis:

-

A standard curve is used to convert the assay signal to cAMP concentration.

-

Dose-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists/inverse agonists) values.

-

Conclusion

This compound is a valuable pharmacological tool for studying the histaminergic system. Its mechanism of action is not through direct activation of histamine receptors, but rather through the potent and specific inhibition of histamine N-methyltransferase. This leads to an accumulation of endogenous histamine, which subsequently acts on the various histamine receptors. Researchers and drug development professionals should be precise in classifying SKF 91488 as an HNMT inhibitor to avoid misinterpretation of experimental results. The provided protocols and pathway diagrams serve as a guide for accurately characterizing the effects of this and similar compounds on the complex histamine signaling network.

References

- 1. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 2. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of SKF 91488, histamine N-methyltransferase inhibitor, on the central cardiovascular regulation during controlled, stepwise hemorrhagic hypotension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. news-medical.net [news-medical.net]

- 11. researchgate.net [researchgate.net]

- 12. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 13. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 14. Histamine H4 receptor - Wikipedia [en.wikipedia.org]

- 15. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Histamine-induced cytosolic calcium mobilization in human bronchial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Histamine and ATP mobilize calcium by activation of H1 and P2u receptors in human lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. eurofinsdiscovery.com [eurofinsdiscovery.com]

An In-depth Technical Guide to SKF 91488 Dihydrochloride: Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 91488 dihydrochloride is a potent and specific inhibitor of the enzyme histamine N-methyltransferase (HNMT), a key enzyme in the metabolic inactivation of histamine. By inhibiting HNMT, SKF 91488 leads to an elevation of histamine levels in tissues, making it a valuable pharmacological tool for investigating the physiological and pathological roles of histamine. This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, along with detailed experimental protocols and quantitative data to support its use in research and drug development.

Chemical Properties and Structure

This compound, chemically known as 4-(dimethylamino)butyl carbamimidothioate dihydrochloride, is a water-soluble salt. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 4-(dimethylamino)butyl carbamimidothioate dihydrochloride | [1] |

| Synonyms | Homodimaprit dihydrochloride | [] |

| CAS Number | 68941-21-9 | [1] |

| Molecular Formula | C₇H₁₉Cl₂N₃S | [1][3] |

| Molecular Weight | 248.22 g/mol | [1][3] |

| SMILES | CN(C)CCCCSC(=N)N.Cl.Cl | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water | |

| Purity | Typically ≥95% | [3] |

Mechanism of Action: Inhibition of Histamine N-Methyltransferase

The primary and well-established mechanism of action of SKF 91488 is the potent and specific inhibition of histamine N-methyltransferase (HNMT). HNMT is one of the two principal enzymes responsible for the degradation of histamine, the other being diamine oxidase (DAO). HNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole ring of histamine, forming Nτ-methylhistamine, which is biologically inactive.[4]

By inhibiting HNMT, SKF 91488 prevents the metabolic inactivation of histamine, leading to an accumulation of this biogenic amine in various tissues, particularly in the central nervous system where HNMT is the predominant pathway for histamine degradation.[5] It is crucial to note that SKF 91488 exhibits no histamine agonist activity, meaning it does not directly activate histamine receptors.[6] Its pharmacological effects are a direct consequence of elevated endogenous histamine levels.

The following diagram illustrates the mechanism of action of SKF 91488.

Caption: Mechanism of SKF 91488 action.

Downstream Signaling Pathways

The increased concentration of histamine resulting from HNMT inhibition leads to the activation of various histamine receptors (H1, H2, H3, and H4), each coupled to distinct intracellular signaling cascades. The physiological consequences of SKF 91488 administration are therefore dependent on the specific histamine receptors expressed in a given tissue.

The diagram below provides a simplified overview of the major signaling pathways activated by histamine receptors.

Caption: Histamine receptor signaling.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of this compound.

Table 1: In Vitro Inhibitory Activity

| Parameter | Value | Species/Tissue | Reference |

| Kᵢ (HNMT) | 0.9 µM | Not specified |

Table 2: In Vivo Effects in Rodents

| Effect | Dose | Species | Route of Administration | Key Findings | Reference |

| Antinociception | 30, 50, 100 µ g/animal | Mouse/Rat | Intracerebroventricular (i.c.v.) | Dose-dependent increase in pain threshold in thermal, chemical, and mechanical stimuli tests. | [7] |

| Cardiovascular Effects | 20-100 µg | Rat | i.c.v. | Dose-dependent increase in mean arterial pressure and heart rate. | [8] |

| Histamine Levels in Brain | 10 µg | Rat | i.c.v. | Increased histamine concentrations in the hypothalamus and medulla oblongata. | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Histamine N-Methyltransferase (HNMT) Activity Assay (Radiochemical Method)

This protocol is based on the principles of radiochemical assays for HNMT activity.[9][10][11]

Objective: To determine the inhibitory activity of SKF 91488 on HNMT.

Materials:

-

This compound

-

Purified or recombinant HNMT

-

Histamine

-

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

-

Phosphate buffer (pH 7.4)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, histamine, and HNMT enzyme.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the enzymatic reaction by adding [³H]-SAM.

-

Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes).

-

Terminate the reaction (e.g., by adding a strong base).

-

Extract the radiolabeled product, Nτ-[³H]-methylhistamine, using an organic solvent.

-

Quantify the radioactivity of the extracted product using a scintillation counter.

-

Calculate the percentage of HNMT inhibition for each concentration of SKF 91488 and determine the IC₅₀ or Kᵢ value.

The following diagram outlines the experimental workflow for the HNMT activity assay.

Caption: HNMT activity assay workflow.

In Vivo Cardiovascular Studies in Rodents

This protocol is a general representation based on published studies investigating the cardiovascular effects of centrally administered SKF 91488.[8]

Objective: To assess the effect of SKF 91488 on blood pressure and heart rate.

Materials:

-

This compound

-

Anesthetized rats

-

Stereotaxic apparatus for intracerebroventricular (i.c.v.) injection

-

Blood pressure transducer and recording system

-

Data acquisition software

Procedure:

-

Anesthetize the rats and place them in a stereotaxic apparatus.

-

Implant a cannula into the lateral cerebral ventricle for i.c.v. administration.

-

Catheterize the femoral artery for continuous blood pressure monitoring.

-

Allow the animals to stabilize.

-

Administer this compound (at various doses) or vehicle via the i.c.v. cannula.

-

Continuously record mean arterial pressure (MAP) and heart rate (HR) before and after drug administration.

-

Analyze the changes in MAP and HR to determine the dose-response relationship.

Synthesis

The synthesis of this compound, or 4-(dimethylamino)butyl carbamimidothioate dihydrochloride, can be achieved through a multi-step process. A general synthetic route involves the following key transformations:

-

Formation of a suitable starting material: This could involve the preparation of a 4-(dimethylamino)butyl halide or a related derivative.

-

Introduction of the isothiourea moiety: This is typically achieved by reacting the 4-(dimethylamino)butyl derivative with thiourea.

-

Conversion to the dihydrochloride salt: The final product is isolated as the dihydrochloride salt to improve its stability and water solubility.

Applications in Research

This compound is a valuable research tool for:

-

Investigating the role of histamine in the central nervous system: By elevating brain histamine levels, it allows for the study of histamine's involvement in processes such as wakefulness, appetite, and nociception.[5]

-

Studying the pathophysiology of allergic and inflammatory conditions: By modulating histamine levels, it can be used to explore the contribution of histamine to various inflammatory responses.

-

Validating HNMT as a therapeutic target: As a specific inhibitor, it serves as a reference compound in the development of new HNMT inhibitors for potential therapeutic applications.

Conclusion

This compound is a potent and specific inhibitor of histamine N-methyltransferase. Its ability to elevate endogenous histamine levels without direct receptor agonism makes it an indispensable tool for researchers in pharmacology, neuroscience, and immunology. A thorough understanding of its chemical properties, mechanism of action, and appropriate experimental application, as detailed in this guide, is essential for its effective use in advancing our knowledge of the histaminergic system.

References

- 1. This compound | 68941-21-9 | TCA94121 [biosynth.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacological inhibition of histamine N-methyltransferase extends wakefulness and suppresses cataplexy in a mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. Effects of two histamine-N-methyltransferase inhibitors, SKF 91488 and BW 301 U, in rodent antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Influence of SKF 91488, histamine N-methyltransferase inhibitor, on the central cardiovascular regulation during controlled, stepwise hemorrhagic hypotension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human erythrocyte histamine N-methyltransferase: radiochemical microassay and biochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A new radioenzymatic assay for histamine using purified histamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of a sensitive radioassay of histamine for in vitro allergy testing (Journal Article) | OSTI.GOV [osti.gov]

Synonyms for SKF 91488 dihydrochloride (e.g., Homodimaprit).

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SKF 91488 dihydrochloride, also known by synonyms such as Homodimaprit and 4-(N,N-Dimethylamino)butylisothiourea dihydrochloride, is a potent and specific inhibitor of the enzyme histamine N-methyltransferase (HNMT). By blocking the primary metabolic pathway for histamine in the central nervous system and other tissues, this compound serves as a valuable pharmacological tool to investigate the physiological and pathological roles of elevated histamine levels. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and its effects on various biological systems, supported by quantitative data and detailed experimental methodologies.

Chemical and Physical Properties

This compound is a small molecule with the following chemical properties:

| Property | Value |

| IUPAC Name | [4-(dimethylamino)butyl]carbamimidothioate;dihydrochloride |

| Synonyms | Homodimaprit dihydrochloride, 4-(N,N-Dimethylamino)butylisothiourea dihydrochloride |

| Molecular Formula | C₇H₁₉Cl₂N₃S |

| Molecular Weight | 248.22 g/mol |

| CAS Number | 68941-21-9 |

Mechanism of Action

The primary and well-established mechanism of action of this compound is the potent and non-competitive inhibition of histamine N-methyltransferase (HNMT).[1] HNMT is a key enzyme responsible for the degradation of histamine through methylation. By inhibiting HNMT, this compound leads to an accumulation of endogenous histamine in various tissues, particularly in the brain.

There is conflicting information regarding the activity of this compound as a direct agonist at histamine receptors. Some commercial suppliers describe it as a histamine H1 and H2 receptor agonist.[2][3] However, more definitive pharmacological studies state that it exhibits no direct histamine agonist activity.[4] This suggests that the observed physiological effects of SKF 91488 are primarily due to the potentiation of endogenous histamine signaling through the inhibition of its metabolism, rather than direct receptor activation.

The inhibition of HNMT by SKF 91488 has been quantified with a Ki value of 0.9 μM .[1]

Signaling Pathways

The biological effects of this compound are mediated by the enhanced activation of histamine receptors due to increased local concentrations of histamine. Histamine receptors (H1, H2, H3, and H4) are G-protein coupled receptors (GPCRs) that activate distinct downstream signaling cascades.

-

H1 Receptor Signaling: Primarily coupled to Gq/11, leading to the activation of phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5]

-

H2 Receptor Signaling: Coupled to Gs, which activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates protein kinase A (PKA).[5][6]

-

H3 and H4 Receptor Signaling: Both are coupled to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[7]

The following diagram illustrates the primary signaling pathway affected by this compound.

Caption: Signaling pathway affected by this compound.

Quantitative Data

In Vitro HNMT Inhibition

| Parameter | Value | Species/System | Reference |

| Ki | 0.9 µM | Not specified | [1] |

In Vivo Cardiovascular Effects in Rats

The intracerebroventricular (i.c.v.) administration of SKF 91488 in Wistar rats has been shown to increase mean arterial pressure (MAP) and heart rate (HR).[1]

| Dose (i.c.v.) | Effect on MAP | Effect on HR | Animal Model | Reference |

| 20-100 µg | Dose-dependent increase | Tachycardia | Normotensive Wistar Rats | [1] |

| 10 µg | Subpressor dose | No significant change | Normotensive Wistar Rats |

In Vivo Effects on Histamine Levels in Rats

Intracerebroventricular administration of SKF 91488 significantly increases histamine concentrations in specific brain regions of Wistar rats.[1]

| Dose (i.c.v.) | Brain Region | Histamine Concentration Change | Animal Model | Reference |

| 10 µg | Hypothalamus | 5.18 ± 0.45 vs 4.23 ± 0.41 nmol/g (p < 0.05) | Wistar Rats | |

| 10 µg | Medulla Oblongata | 0.41 ± 0.05 vs 0.30 ± 0.06 nmol/g (p < 0.05) | Wistar Rats | |

| 10 µg | Cortex | No significant change | Wistar Rats |

In Vivo Antinociceptive Effects in Rodents

Intracerebroventricular administration of SKF 91488 has been shown to produce dose-dependent antinociceptive effects in various pain models.[8]

| Dose (i.c.v.) | Pain Model | Effect | Animal Model | Reference |

| 30, 50, 100 µg | Mouse Hot Plate (Thermal) | Dose-dependent increase in pain threshold | Mice | [8] |

| 30, 50, 100 µg | Mouse Abdominal Constrictions (Chemical) | Dose-dependent increase in pain threshold | Mice | [8] |

| 30, 50, 100 µg | Rat Paw Pressure (Mechanical) | Dose-dependent increase in pain threshold | Rats | [8] |

Experimental Protocols

In Vitro Histamine N-Methyltransferase (HNMT) Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of SKF 91488 on HNMT.

Materials:

-

Human recombinant HNMT

-

This compound

-

Histamine

-

S-adenosyl-L-[methyl-³H]methionine (Radiolabeled SAM)

-

S-adenosyl-L-methionine (Unlabeled SAM)

-

Phosphate buffer (pH 7.8)

-

Borate buffer

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Enzyme Preparation: Dilute human recombinant HNMT to a working concentration of 0.025 µg/ml in phosphate buffer (pH 7.8).

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and create serial dilutions to be tested.

-

Pre-incubation: In a microcentrifuge tube, pre-incubate the test compound (or vehicle control) with the diluted enzyme solution for 15 minutes at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of histamine (final concentration 20 µM), unlabeled SAM (final concentration 1.4 µM), and radiolabeled S-adenosyl-L-[methyl-³H]methionine (final concentration 0.014 µM).

-

Incubation: Incubate the reaction mixture for 30 minutes at 37°C.

-

Reaction Termination: Terminate the reaction by adding 2.5 M borate buffer.

-

Separation: Separate the resulting [³H]N-methylhistamine from the unreacted radiolabeled SAM using a suitable method, such as column chromatography.

-

Quantification: Add an aliquot of the eluate containing [³H]N-methylhistamine to a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of SKF 91488 and determine the IC50 and/or Ki value.

Caption: Experimental workflow for the in vitro HNMT inhibition assay.

In Vivo Cardiovascular Assessment in Rats

This protocol provides a general framework for assessing the cardiovascular effects of SKF 91488 in anesthetized rats.

Materials:

-

Male Wistar rats (or other appropriate strain)

-

This compound

-

Anesthetic (e.g., urethane or a combination of ketamine/xylazine)

-

Saline (vehicle)

-

Intracerebroventricular (i.c.v.) cannula

-

Arterial catheter

-

Pressure transducer and recording system

-

Heart rate monitor

Procedure:

-

Animal Preparation: Anesthetize the rat and implant an i.c.v. cannula into the lateral ventricle. Insert a catheter into the femoral or carotid artery for blood pressure measurement.

-

Stabilization: Allow the animal to stabilize for a period of time to obtain baseline blood pressure and heart rate readings.

-

Drug Administration: Administer this compound (e.g., 10-100 µg) or vehicle via the i.c.v. cannula.

-

Data Recording: Continuously record mean arterial pressure (MAP) and heart rate (HR) for a defined period post-injection.

-

Data Analysis: Analyze the changes in MAP and HR from baseline in response to SKF 91488 administration.

In Vivo Measurement of Brain Histamine Levels in Rats

This protocol outlines a general method for measuring changes in brain histamine levels following SKF 91488 administration.

Materials:

-

Male Wistar rats

-

This compound

-

Saline (vehicle)

-

Intracerebroventricular (i.c.v.) cannula

-

Brain tissue homogenization buffer

-

Method for histamine quantification (e.g., HPLC with fluorescence detection or ELISA)

Procedure:

-

Animal Treatment: Administer this compound (e.g., 10 µg) or vehicle via a pre-implanted i.c.v. cannula.

-

Tissue Collection: At a specific time point post-injection, euthanize the rat and rapidly dissect the brain regions of interest (e.g., hypothalamus, medulla oblongata, cortex).

-

Tissue Processing: Homogenize the brain tissue samples in an appropriate buffer.

-

Histamine Quantification: Measure the histamine concentration in the tissue homogenates using a validated analytical method.

-

Data Analysis: Compare the histamine levels in the brain regions of SKF 91488-treated animals to those of the vehicle-treated control group.

Conclusion

This compound is a powerful research tool for elucidating the roles of histamine in the central nervous system and peripheral tissues. Its primary mechanism as a potent HNMT inhibitor leads to significant elevations in endogenous histamine, thereby potentiating histamine receptor signaling. While its direct effects on histamine receptors remain a point of some ambiguity in commercial literature, the preponderance of scientific evidence points to its effects being mediated through the inhibition of histamine metabolism. The provided data and protocols offer a solid foundation for researchers to design and execute experiments aimed at further understanding the complex biology of the histaminergic system.

References

- 1. Role of Histamine in Modulating the Immune Response and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 68941-21-9 | TCA94121 [biosynth.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | CAS 68941-21-9 | SKF91488 | Tocris Bioscience [tocris.com]

- 5. news-medical.net [news-medical.net]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of two histamine-N-methyltransferase inhibitors, SKF 91488 and BW 301 U, in rodent antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]

Research Applications of SKF 91488 Dihydrochloride in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 91488 dihydrochloride is a potent and specific inhibitor of histamine N-methyltransferase (HNMT), the primary enzyme responsible for the metabolic inactivation of histamine in the central nervous system and various peripheral tissues. By inhibiting HNMT, SKF 91488 leads to an accumulation of endogenous histamine, a key mediator in inflammatory and immune responses. This technical guide provides an in-depth overview of the research applications of SKF 91488 in the context of inflammation. It covers its mechanism of action, summarizes key experimental findings, provides detailed experimental protocols, and visualizes the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, immunology, and drug development who are interested in the therapeutic potential and research applications of modulating histamine levels in inflammatory conditions.

Introduction

Inflammation is a complex biological response of body tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. It is a protective attempt by the organism to remove the injurious stimuli and to initiate the healing process. Histamine is a well-established mediator of acute inflammation and immediate hypersensitivity reactions. Its levels are tightly regulated, primarily through enzymatic degradation by HNMT and diamine oxidase.

This compound, by inhibiting HNMT, offers a valuable pharmacological tool to investigate the multifaceted roles of histamine in inflammation. Understanding the consequences of elevated histamine levels through the use of SKF 91488 can provide insights into the pathophysiology of various inflammatory diseases and may unveil novel therapeutic strategies.

Mechanism of Action

SKF 91488 is a non-competitive inhibitor of HNMT.[1] This inhibition leads to a localized increase in the concentration of histamine at its sites of synthesis and release. The accumulated histamine then exerts its biological effects by binding to and activating its four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1][2] The specific downstream effects are dependent on the expression pattern of these receptors on different immune and non-immune cells.[3][4][5]

The following diagram illustrates the core mechanism of action of SKF 91488.

Quantitative Data from In Vivo Studies

While direct quantitative data on the anti-inflammatory effects of SKF 91488 in classical inflammation models such as carrageenan-induced paw edema or LPS-induced cytokine release are limited in the currently available literature, studies on its antinociceptive effects provide valuable insights into its in vivo activity. Pain is a cardinal sign of inflammation, and modulation of nociception is a key aspect of anti-inflammatory therapy.

| Experimental Model | Species | Route of Administration | Dose of SKF 91488 | Observed Effect | Reference |

| Hot Plate Test | Mouse | Intracerebroventricular (i.c.v.) | 30, 50, and 100 µ g/animal | Dose-dependent increase in pain threshold | [1] |

| Abdominal Constriction Test | Mouse | Intracerebroventricular (i.c.v.) | 30, 50, and 100 µ g/animal | Dose-dependent increase in pain threshold | [1] |

| Paw Pressure Test | Rat | Intracerebroventricular (i.c.v.) | 30, 50, and 100 µ g/animal | Dose-dependent increase in pain threshold | [1] |

Detailed Experimental Protocols

Histamine N-Methyltransferase (HNMT) Inhibition Assay

This protocol is adapted from established methods for measuring HNMT activity and its inhibition.[6][7]

Objective: To determine the in vitro inhibitory activity of SKF 91488 on HNMT.

Materials:

-

Recombinant human HNMT

-

This compound

-

Histamine

-

S-(5'-adenosyl)-L-methionine (SAM)

-

S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)

-

Phosphate buffer (pH 7.8)

-

Borate buffer (2.5 M)

-

Scintillation cocktail

-

Microcentrifuge tubes

-

Water bath or incubator at 37°C

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing phosphate buffer (pH 7.8) and recombinant human HNMT (e.g., 0.025 µg/mL).

-

Add varying concentrations of SKF 91488 or vehicle control to the reaction mixture.

-

Pre-incubate the mixture for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding a substrate mix containing histamine (e.g., 20 µM), SAM (e.g., 1.4 µM), and [3H]-SAM (e.g., 0.014 µM).

-

Incubate the reaction for 30 minutes at 37°C.

-

Terminate the reaction by adding 2.5 M borate buffer.

-

The product, [3H]N-methylhistamine, is then extracted.

-

An aliquot of the extract is mixed with scintillation cocktail, and the radioactivity is measured using a scintillation counter.

-

The percentage of HNMT inhibition is calculated by comparing the radioactivity in the SKF 91488-treated samples to the vehicle control.

Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute inflammation.[8][9]

Objective: To assess the potential anti-inflammatory effect of SKF 91488 in an in vivo model of acute inflammation.

Materials:

-

Male Wistar rats or Swiss albino mice

-

This compound

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer

-

Vehicle (e.g., saline)

Procedure:

-

Animals are fasted overnight with free access to water.

-

Administer SKF 91488 or vehicle via the desired route (e.g., intraperitoneally or orally) at a predetermined time before carrageenan injection.

-

Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathways in Inflammation Modulated by Histamine

The increased histamine levels resulting from HNMT inhibition by SKF 91488 can activate multiple signaling pathways through histamine receptors expressed on immune cells. The following diagrams illustrate the key signaling cascades initiated by H1, H2, and H4 receptors, which are particularly relevant to inflammation.[3][4][5]

The following workflow diagram illustrates the experimental logic for investigating the anti-inflammatory effects of SKF 91488.

Conclusion

This compound serves as a critical research tool for elucidating the complex role of histamine in inflammation. Its specific inhibition of HNMT allows for the controlled elevation of endogenous histamine levels, enabling detailed investigation of histamine receptor-mediated signaling and its downstream consequences in various inflammatory models. While further research is needed to quantify its direct anti-inflammatory effects in preclinical models, the existing data on its mechanism of action and in vivo activity in related models underscore its importance for advancing our understanding of inflammatory processes. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute studies aimed at exploring the therapeutic potential of modulating histamine metabolism in inflammatory diseases.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Histamine receptor - Wikipedia [en.wikipedia.org]

- 3. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets [frontiersin.org]

- 5. Role of Histamine in Modulating the Immune Response and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. mdpi.com [mdpi.com]

- 8. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

Investigating the Cardiovascular Effects of SKF 91488 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 91488 dihydrochloride, a potent inhibitor of histamine N-methyltransferase (HNMT), presents a complex and multifaceted profile of cardiovascular effects. This technical guide synthesizes the current understanding of SKF 91488's impact on the cardiovascular system, drawing from preclinical studies. The primary mechanism of action of SKF 91488 is the prevention of histamine degradation, leading to elevated histamine levels. Its cardiovascular effects are notably dependent on the route of administration and the duration of exposure. Central administration elicits a pressor and tachycardic response, whereas chronic peripheral administration has been associated with a hypotensive effect. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

Histamine, a biogenic amine, plays a crucial role in a variety of physiological processes, including neurotransmission, inflammation, and gastric acid secretion. Its cardiovascular effects are complex and mediated by four distinct receptor subtypes (H1, H2, H3, and H4). The concentration of histamine in tissues is tightly regulated by its synthesis by histidine decarboxylase and its degradation by two primary enzymes: diamine oxidase (DAO) and histamine N-methyltransferase (HNMT).

This compound is a specific inhibitor of HNMT, the primary enzyme responsible for histamine metabolism in the central nervous system. By blocking HNMT, SKF 91488 effectively increases the local concentration of endogenous histamine, thereby potentiating its physiological effects. Understanding the cardiovascular consequences of HNMT inhibition by SKF 91488 is critical for evaluating its therapeutic potential and safety profile. This guide provides an in-depth examination of the cardiovascular effects of SKF 91488, with a focus on quantitative data, experimental methodologies, and the associated signaling pathways.

Quantitative Data on Cardiovascular Effects

The cardiovascular effects of this compound are context-dependent, varying with the route of administration and the experimental model. The following tables summarize the key quantitative findings from preclinical studies.

Acute Cardiovascular Effects Following Central Administration

Intracerebroventricular (i.c.v.) administration of SKF 91488 in anesthetized rats has been shown to induce a dose-dependent increase in both mean arterial pressure (MAP) and heart rate (HR). This effect is attributed to the increased availability of histamine in the brain, leading to the activation of central cardiovascular regulatory pathways.

| Dose (i.c.v.) | Animal Model | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Reference |

| 20-100 µg | Wistar Rats | Dose-dependent increase | Dose-dependent increase | [1] |

Table 1: Acute Cardiovascular Effects of Intracerebroventricular SKF 91488 in Rats

Chronic Cardiovascular Effects Following Peripheral Administration

In contrast to the acute central effects, chronic subcutaneous administration of SKF 91488 in a hypertensive rat model has demonstrated a hypotensive effect. This suggests that peripheral or long-term modulation of histamine levels may have opposing cardiovascular consequences compared to acute central stimulation.

| Dose and Duration | Animal Model | Change in Mean Arterial Pressure (MAP) | Reference |

| 0.03875 mg/hr for 18-20 days | Dahl Salt-Sensitive (SS) Rats on a high-salt diet | ↓ 18-20 mmHg | [2] |

Table 2: Chronic Cardiovascular Effects of Subcutaneous SKF 91488 in Dahl SS Rats

Experimental Protocols

A thorough understanding of the experimental methodologies is essential for the interpretation and replication of the cited findings. This section details the key experimental protocols used to investigate the cardiovascular effects of SKF 91488.

Intracerebroventricular (i.c.v.) Administration and Hemodynamic Monitoring in Rats

This protocol describes the procedure for administering SKF 91488 directly into the cerebral ventricles of rats and subsequently monitoring cardiovascular parameters.

3.1.1. Animal Preparation and Cannula Implantation:

-

Animal Model: Male Wistar rats (250-300g).

-

Anesthesia: Anesthesia is induced with an appropriate agent (e.g., ketamine/xylazine cocktail or isoflurane).

-

Stereotaxic Surgery: The anesthetized rat is placed in a stereotaxic apparatus. A guide cannula is implanted into the lateral cerebral ventricle using stereotaxic coordinates (e.g., AP: -0.8 mm, L: ±1.5 mm from bregma; V: -3.5 to -4.0 mm from the skull surface). The cannula is secured to the skull with dental cement and anchor screws. A dummy cannula is inserted to maintain patency.

-

Recovery: Animals are allowed a recovery period of at least 48 hours post-surgery.

3.1.2. Drug Administration:

-

Drug Preparation: this compound is dissolved in sterile saline or artificial cerebrospinal fluid (aCSF) to the desired concentrations.

-

Injection Procedure: The conscious and freely moving rat is gently restrained. The dummy cannula is removed, and an injection cannula connected to a microsyringe is inserted. SKF 91488 solution is infused at a slow, controlled rate (e.g., 0.5-1.0 µL/min) to a total volume of 1-5 µL.

3.1.3. Hemodynamic Monitoring:

-

Catheterization: Prior to the experiment, the femoral artery and vein are catheterized for direct blood pressure measurement and intravenous access, respectively. The catheters are tunneled subcutaneously and exteriorized at the back of the neck.

-

Measurement: The arterial catheter is connected to a pressure transducer, and the signal is amplified and recorded using a data acquisition system. Mean arterial pressure (MAP) and heart rate (HR) are derived from the blood pressure waveform.

-

Data Analysis: Baseline hemodynamic parameters are recorded before drug administration. Changes in MAP and HR are monitored continuously for a defined period post-injection.

Chronic Subcutaneous Administration in Dahl Salt-Sensitive (SS) Rats

This protocol outlines the methodology for long-term delivery of SKF 91488 using osmotic pumps in a hypertensive rat model.

3.2.1. Animal Model and Diet:

-

Animal Model: Male Dahl Salt-Sensitive (SS) rats.

-

Diet: Rats are maintained on a high-salt diet (e.g., 4% or 8% NaCl) to induce hypertension.

3.2.2. Osmotic Pump Implantation:

-

Pump Preparation: Alzet osmotic pumps are filled with the desired concentration of this compound solution under sterile conditions. The pumps are primed in sterile saline at 37°C for a specified duration before implantation.

-

Surgical Procedure: Under anesthesia, a small subcutaneous pocket is created on the back of the rat. The primed osmotic pump is inserted into the pocket, and the incision is closed with sutures or surgical staples.

3.2.3. Blood Pressure Measurement:

-

Telemetry (Preferred Method): A telemetry transmitter is surgically implanted to allow for continuous and stress-free monitoring of blood pressure and heart rate in conscious, freely moving animals.

-

Tail-Cuff Plethysmography (Alternative Method): Non-invasive blood pressure measurements can be obtained using a tail-cuff system. This method requires acclimatization of the animals to the restraining device to minimize stress-induced artifacts.

3.2.4. Data Collection and Analysis:

-

Blood pressure is monitored at regular intervals throughout the study period (e.g., daily or weekly).

-

Data is analyzed to determine the effect of chronic SKF 91488 administration on the development and progression of hypertension.

Signaling Pathways and Visualizations

The cardiovascular effects of SKF 91488 are primarily mediated by the increased availability of histamine and its subsequent interaction with histamine receptors. The acute pressor and tachycardic effects observed after central administration are known to be mediated by H1 receptors.

Histamine H1 Receptor Signaling Pathway

Activation of the H1 receptor, a G-protein coupled receptor (GPCR), initiates a well-defined signaling cascade.

Caption: H1 Receptor Signaling Pathway Activated by Increased Histamine Levels.

Experimental Workflow for Investigating Central Cardiovascular Effects

The following diagram illustrates the logical flow of an experiment designed to assess the acute cardiovascular effects of intracerebroventricularly administered SKF 91488.

References

Unveiling the Therapeutic Potential of SKF-91488 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract